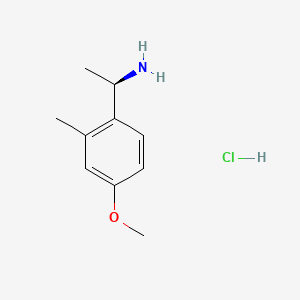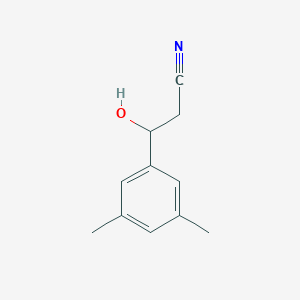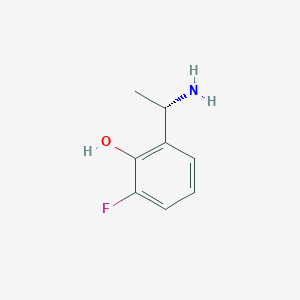
(R)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride is a chiral amine compound with a methoxy group and a methyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or imine precursor. One common method is the reduction of ®-1-(4-Methoxy-2-methylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of ®-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride may involve catalytic hydrogenation of the corresponding imine or nitrile precursor. This method is advantageous due to its scalability and efficiency. The reaction conditions typically include the use of a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas under pressure.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
®-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.
4-Methoxyphenylamine: A simpler analog with a similar structure but lacking the chiral center.
2-Methoxy-5-(phenylamino)methylphenol: A related compound with additional functional groups.
Uniqueness
®-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride is unique due to its chiral nature, which can result in specific interactions with biological targets. This chiral specificity can lead to distinct pharmacological effects compared to its achiral or differently substituted analogs.
Propriétés
Formule moléculaire |
C10H16ClNO |
|---|---|
Poids moléculaire |
201.69 g/mol |
Nom IUPAC |
(1R)-1-(4-methoxy-2-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-7-6-9(12-3)4-5-10(7)8(2)11;/h4-6,8H,11H2,1-3H3;1H/t8-;/m1./s1 |
Clé InChI |
XXWHFZDQWAXBMC-DDWIOCJRSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)OC)[C@@H](C)N.Cl |
SMILES canonique |
CC1=C(C=CC(=C1)OC)C(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[6-(Aminomethyl)-2-methyl-3-pyridinyl]ethanone](/img/structure/B13651384.png)

![7-Iodo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13651413.png)

![2-Chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13651426.png)

![4-[4-[3-(4-formylphenyl)-5-[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde](/img/structure/B13651432.png)




![[2-(Benzyloxy)-3,5-dimethylphenyl]boronic acid](/img/structure/B13651455.png)
